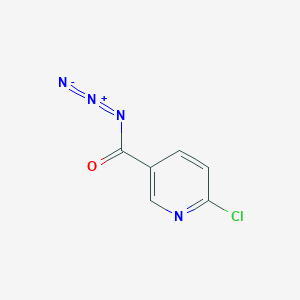
6-Chloropyridine-3-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloropyridine-3-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of a chloropyridine ring substituted with a carbonyl azide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropyridine-3-carbonyl azide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Chloropyridine-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heat or the presence of a Lewis acid catalyst.
Major Products Formed:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates.
科学的研究の応用
6-Chloropyridine-3-carbonyl azide has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive azide group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-chloropyridine-3-carbonyl azide involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the chloropyridine ring, which stabilizes the transition states and intermediates .
類似化合物との比較
2-Chloropyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Similar to 6-chloropyridine-3-carbonyl azide but with the chlorine atom at a different position on the pyridine ring.
4-Chloropyridine: Used in similar applications but differs in reactivity due to the position of the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chloropyridine ring and a carbonyl azide group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
6-chloropyridine-3-carbonyl azide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O/c7-5-2-1-4(3-9-5)6(12)10-11-8/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMJNLZHEWJLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














